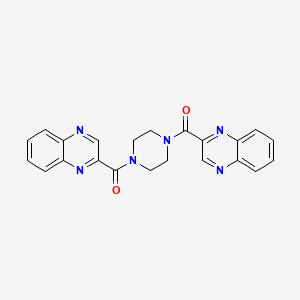
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) is a complex organic compound that features a piperazine ring linked to two quinoxaline units via methanone bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) typically involves the reaction of piperazine with quinoxaline derivatives. One common method involves the reaction of piperazine with quinoxaline-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce piperazine-1,4-diylbis(quinoxalin-2-ylmethanol) .
Aplicaciones Científicas De Investigación
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s quinoxaline moieties are believed to interact with DNA, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine-1,4-diylbis(2-chloroethanone): Similar structure but with chloroethanone groups instead of quinoxaline.
Bis(phthalimido)piperazine: Contains phthalimido groups instead of quinoxaline.
Piperazine-1,4-diylbis(2-aminopropyl): Features aminopropyl groups instead of quinoxaline.
Uniqueness
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) is unique due to its dual quinoxaline moieties, which confer distinct chemical and biological properties. This structure allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
6960-18-5 |
|---|---|
Fórmula molecular |
C22H18N6O2 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
InChI |
InChI=1S/C22H18N6O2/c29-21(19-13-23-15-5-1-3-7-17(15)25-19)27-9-11-28(12-10-27)22(30)20-14-24-16-6-2-4-8-18(16)26-20/h1-8,13-14H,9-12H2 |
Clave InChI |
KZQMEAROKQYFTF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=NC3=CC=CC=C3N=C2)C(=O)C4=NC5=CC=CC=C5N=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


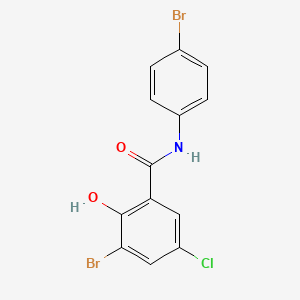

![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
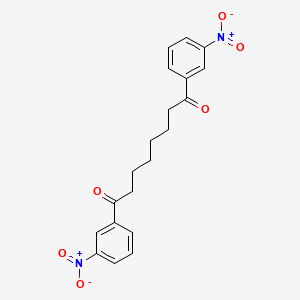
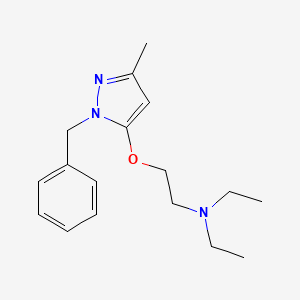

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
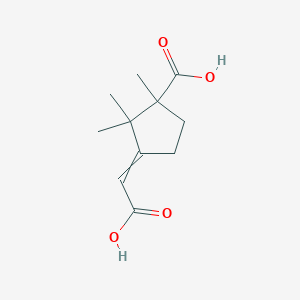
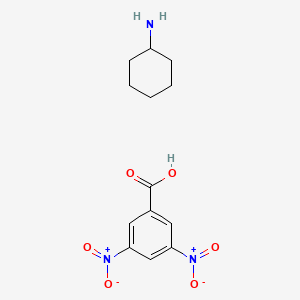
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)

![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
